molecular formula C11H21NO B13176590 [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol

Cat. No.: B13176590
M. Wt: 183.29 g/mol
InChI Key: SSWVNXRHXBBBRG-UHFFFAOYSA-N
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Description

[8-(Propan-2-yl)-8-azabicyclo[321]octan-3-yl]methanol is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which is crucial for the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the required stereochemical information, allowing for the stereocontrolled formation of the bicyclic scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes may be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with neurotransmitter systems and other biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[8-(Propan-2-yl)-8-azabicyclo[321]octan-3-yl]methanol is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)methanol

InChI

InChI=1S/C11H21NO/c1-8(2)12-10-3-4-11(12)6-9(5-10)7-13/h8-11,13H,3-7H2,1-2H3

InChI Key

SSWVNXRHXBBBRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(C2)CO

Origin of Product

United States

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